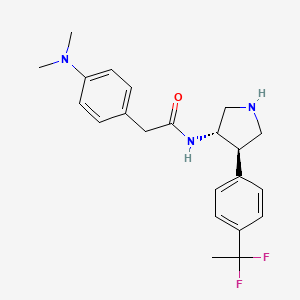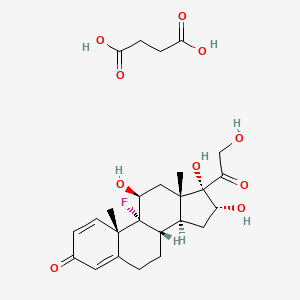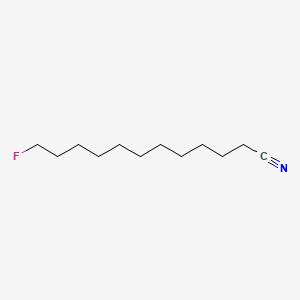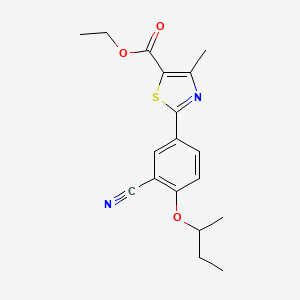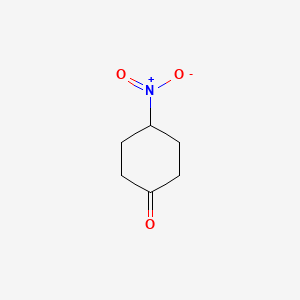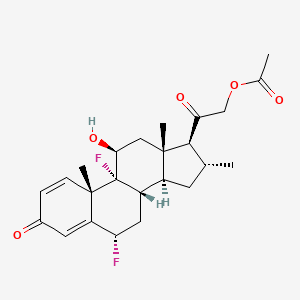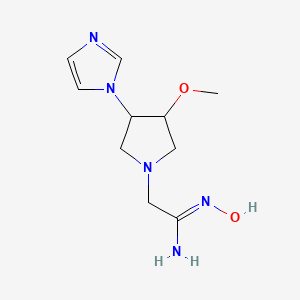
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring an imidazole ring, a methoxypyrrolidine moiety, and a hydroxyacetimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The methoxypyrrolidine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
作用機序
The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: This compound shares the imidazole ring but lacks the methoxypyrrolidine and hydroxyacetimidamide groups.
3-(1H-Imidazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the methoxypyrrolidine group.
Uniqueness
(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H17N5O2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13) |
InChIキー |
HQDCEKAODUYUDK-UHFFFAOYSA-N |
異性体SMILES |
COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N |
正規SMILES |
COC1CN(CC1N2C=CN=C2)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


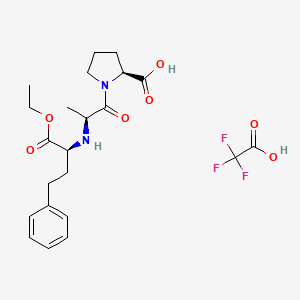
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
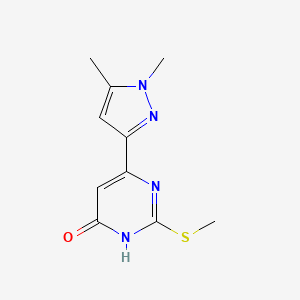
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)

![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
